
3-(1-benzothiophen-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “3-(1-benzothiophen-2-yl)prop-2-enoic acid” is a chemical entity with unique properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzothiophen-2-yl)prop-2-enoic acid involves specific reaction conditions and reagents. The preparation methods typically include a series of steps that ensure the purity and yield of the compound. The synthetic routes often involve the use of catalysts and controlled environments to facilitate the desired reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow processes and the use of large-scale reactors to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-benzothiophen-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce an oxide, while reduction may yield a more hydrogenated form of the compound.
Applications De Recherche Scientifique
3-(1-benzothiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of 3-(1-benzothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-benzothiophen-2-yl)prop-2-enoic acid include those with comparable structures and properties. These compounds may share similar chemical reactions and applications but differ in specific details such as reactivity and biological activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties and reactivity. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and uses for this versatile compound.
Propriétés
Numéro CAS |
25050-08-2 |
|---|---|
Formule moléculaire |
C11H8O2S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
3-(1-benzothiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13) |
Clé InChI |
MWQZBZCEEOGCLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
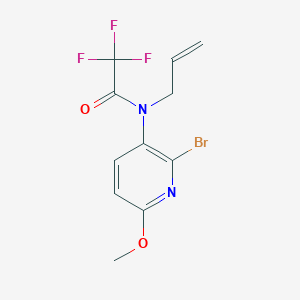
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
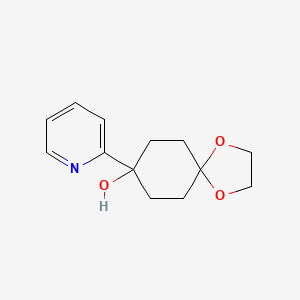
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)
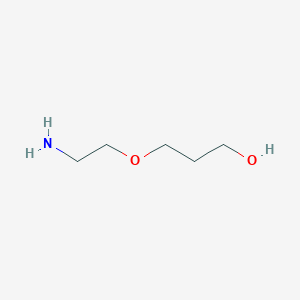


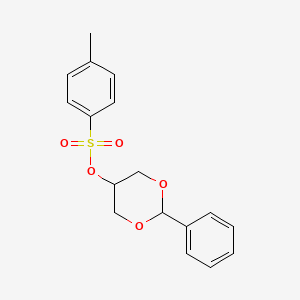
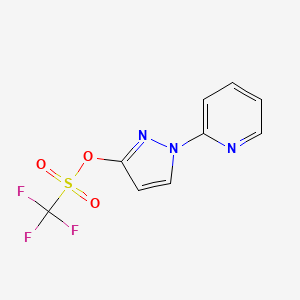
![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)


